molecular formula C14H13BO2 B14268684 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- CAS No. 156575-59-6

1,3,2-Benzodioxaborole, 2-(2-phenylethyl)-

Cat. No.: B14268684
CAS No.: 156575-59-6
M. Wt: 224.06 g/mol
InChI Key: KJJDSDSIHMSXPF-UHFFFAOYSA-N
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Description

1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- is an organic compound with the molecular formula C14H13BO2. It is a member of the benzodioxaborole family, characterized by a boron atom bonded to two oxygen atoms and a benzene ring.

Preparation Methods

The synthesis of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- typically involves the reaction of catechol with phenylethylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or platinum, and bases like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.

    Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. It can be used as a probe to investigate the binding sites of enzymes and other proteins.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. It may have applications in the treatment of diseases such as cancer and bacterial infections due to its ability to inhibit specific enzymes and pathways.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1,3,2-Benzodioxaborole, 2-(2-phenylethyl)- lies in its specific structure, which imparts distinct chemical properties and reactivity, making it suitable for a wide range of applications .

Properties

CAS No.

156575-59-6

Molecular Formula

C14H13BO2

Molecular Weight

224.06 g/mol

IUPAC Name

2-(2-phenylethyl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C14H13BO2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2

InChI Key

KJJDSDSIHMSXPF-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)CCC3=CC=CC=C3

Origin of Product

United States

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